L-Asparaginyl-L-methionyl-L-threonyl-L-serine

Description

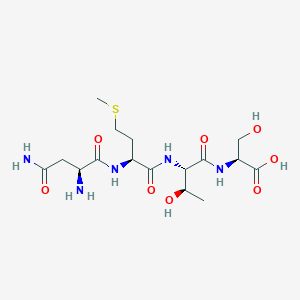

L-Asparaginyl-L-methionyl-L-threonyl-L-serine is a tetrapeptide composed of four amino acids: asparagine (Asn), methionine (Met), threonine (Thr), and serine (Ser). Methionine contributes a sulfur-containing side chain, which may participate in redox reactions or metal coordination. Threonine and serine introduce hydroxyl groups, enhancing hydrophilicity and enabling post-translational modifications like phosphorylation. Asparagine, with its amide side chain, may influence hydrogen bonding and solubility.

Properties

CAS No. |

798540-61-1 |

|---|---|

Molecular Formula |

C16H29N5O8S |

Molecular Weight |

451.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C16H29N5O8S/c1-7(23)12(15(27)20-10(6-22)16(28)29)21-14(26)9(3-4-30-2)19-13(25)8(17)5-11(18)24/h7-10,12,22-23H,3-6,17H2,1-2H3,(H2,18,24)(H,19,25)(H,20,27)(H,21,26)(H,28,29)/t7-,8+,9+,10+,12+/m1/s1 |

InChI Key |

LRLUSQOEQZNKIF-CUAHWVMCSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)N)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

SPPS remains the gold standard for synthesizing Asn-Met-Thr-Ser due to its scalability and automation potential. The process begins with anchoring the C-terminal amino acid (L-serine) to a resin. Polystyrene-based resins functionalized with 2-chlorotrityl or Wang linkers are preferred for their stability under acidic cleavage conditions. For example, 2-chlorotrityl chloride resin enables efficient loading of Fmoc-Ser(tBu)-OH, achieving >95% coupling efficiency in dimethylformamide (DMF) with diisopropylethylamine (DIPEA).

Sequential Coupling and Deprotection

The synthesis proceeds via iterative Fmoc/tBu chemistry:

- Deprotection : Fmoc removal using 20% piperidine in DMF (2 × 5 min).

- Activation : Amino acids (e.g., Fmoc-Thr(tBu)-OH) are activated with hexafluorophosphate-based reagents (e.g., HBTU, HATU) and DIPEA in DMF.

- Coupling : Activated amino acids are coupled for 1–2 hours, monitored by ninhydrin tests.

Critical Considerations :

Cleavage and Global Deprotection

Final cleavage employs trifluoroacetic acid (TFA)-based cocktails:

- Standard Cocktail : TFA/water/triisopropylsilane (95:2.5:2.5, v/v) for 2 hours.

- Optimized Cocktail : For methionine-containing peptides, 94% TFA, 3% 1,2-ethanedithiol (EDT), and 3% water reduces sulfoxide formation to <5%.

Solution-Phase Peptide Synthesis

Fragment Condensation

Solution-phase synthesis is advantageous for large-scale production. The tetrapeptide is assembled via fragment coupling:

- Dipeptide Synthesis : L-Threonyl-L-serine is prepared using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) in tetrahydrofuran (THF), achieving 85% yield.

- Tetrapeptide Assembly : The dipeptide is coupled to L-asparaginyl-L-methionine via mixed anhydride (isobutyl chloroformate/N-methylmorpholine), yielding 78% product.

Challenges :

- Prolonged reaction times (48–72 hours) are required for complete conversion.

- Racemization rates reach 5–8% without chiral auxiliaries.

Enzymatic Synthesis

L-Amino Acid Ligase (Lal) Catalysis

Microbial enzymes like Lal from Pseudomonas syringae enable ATP-dependent dipeptide synthesis. Key steps include:

- Substrate Specificity : Lal accepts methionine and asparagine as N-terminal donors (Km = 0.8 mM), with threonine and serine as C-terminal acceptors (Km = 1.2 mM).

- Reaction Optimization : 50 mM ATP, 12.5 mM MgSO4, and 0.5 mg/mL Lal in Tris-HCl (pH 9) yield 62% Asn-Met and 77% Thr-Ser in 20 hours.

Advantages :

Industrial-Scale Production

Automated SPPS Systems

Industrial synthesizers (e.g., CEM Liberty Blue) reduce cycle times to <30 minutes per amino acid. Key parameters:

Recombinant DNA Technology

E. coli expression systems are engineered to produce Asn-Met-Thr-Ser via fusion proteins:

- Fusion Tags : Thioredoxin or SUMO tags enhance solubility, achieving titers of 2.8 g/L.

- Proteolytic Cleavage : Enterokinase or TEV protease releases the tetrapeptide with >90% purity.

Comparative Analysis of Methods

| Parameter | SPPS | Solution-Phase | Enzymatic | Recombinant |

|---|---|---|---|---|

| Yield | 85–95% | 70–80% | 60–75% | 80–90% |

| Purity | >95% | 85–90% | 70–85% | >95% |

| Scale | mg–kg | kg–ton | mg–g | g–kg |

| Cost | High | Moderate | Low | Moderate |

Optimization Strategies

Side Reaction Mitigation

Solubility Enhancement

Pseudoproline dipeptides (e.g., Thr-Ser(ψMe,Mepro)) improve solubility in SPPS, enabling synthesis of aggregates-prone sequences.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-methionyl-L-threonyl-L-serine can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Various reagents depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Asparaginyl-L-methionyl-L-threonyl-L-serine has several applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications, including as a component in peptide-based drugs.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-methionyl-L-threonyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism depends on the context in which the peptide is used, such as in therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Peptides

*Molecular formula and weight inferred from standard amino acid properties due to incomplete data in .

Key Observations :

- Sulfur Content : Methionine-containing peptides (e.g., ) may exhibit redox activity or metal-binding capacity, unlike sulfur-free analogs.

- Sequence Length : Shorter peptides (e.g., the tetrapeptide) likely have higher membrane permeability than longer chains (e.g., 11-mer in ).

Functional and Research Insights

Enzymatic Interactions:

Structural Motifs:

Biological Activity

L-Asparaginyl-L-methionyl-L-threonyl-L-serine is a tetrapeptide composed of four amino acids: asparagine, methionine, threonine, and serine. This compound has garnered interest in various biological research fields due to its potential roles in cellular signaling, metabolic pathways, and therapeutic applications. This article will explore the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). The process involves:

- Resin Loading : The first amino acid (L-asparagine) is attached to a solid resin.

- Deprotection : Protective groups on the amino acids are removed sequentially.

- Coupling : Each subsequent amino acid (L-methionine, L-threonine, L-serine) is coupled using coupling reagents like HBTU or DIC.

- Cleavage and Purification : The synthesized peptide is cleaved from the resin and purified.

This compound can undergo various chemical reactions, including oxidation of methionine residues to methionine sulfoxide and substitution reactions with other functional groups. These properties make it a versatile compound for biochemical studies.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. It may modulate receptor activity or enzyme functions, thereby influencing various signaling pathways. For instance:

- Cellular Signaling : The peptide has been investigated for its role in cellular signaling pathways that are crucial for maintaining cellular homeostasis and responding to external stimuli .

- Neurotransmission : L-serine, one of its components, has been linked to neurotransmission processes in the brain, suggesting potential implications for neurological health .

Therapeutic Potential

Research indicates that this tetrapeptide may have therapeutic applications in treating neurological disorders. For example:

- Alzheimer's Disease : Studies have shown that L-serine can reduce amyloid-beta production and improve cognitive function in animal models of Alzheimer's disease .

- Schizophrenia and Epilepsy : There is emerging evidence suggesting that serine supplementation may benefit patients with schizophrenia and epilepsy by modulating neurotransmission and synaptic plasticity .

Neuroprotective Effects

A notable study examined the neuroprotective effects of L-serine in Alzheimer’s disease models. Treatment with L-serine resulted in improved performance on cognitive tests and a reduction in neurofibrillary tangles associated with the disease. These findings suggest that enhancing serine levels could be a viable strategy for mitigating neurodegeneration .

Metabolic Pathways

Another study explored the metabolic pathways involving L-serine production from glycolytic intermediates. It was found that manipulating these pathways could enhance serine availability in glial cells, which is crucial for maintaining synaptic activity and plasticity in the brain .

Table 1: Summary of Biological Activities Associated with this compound

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing L-Asparaginyl-L-methionyl-L-threonyl-L-serine?

- Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing this tetrapeptide. Key steps include:

- Coupling : Use Fmoc/t-Bu chemistry with activating agents like HBTU or DIC for amino acid coupling. Methionine requires protection (e.g., with trityl groups) to prevent oxidation during synthesis .

- Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) ensures ≥95% purity. Confirm retention times and mass accuracy via MALDI-TOF or ESI-MS .

Q. How can researchers quantify this compound in experimental samples?

- Answer : The Folin phenol (Lowry) method is effective for peptide quantification, relying on tyrosine and tryptophan residues for colorimetric detection . For samples lacking aromatic residues, amino acid analysis (AAA) or HPLC-UV (214 nm for peptide bonds) is recommended.

Q. What analytical techniques validate the structural integrity of this peptide?

- Answer :

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (±1 Da tolerance).

- NMR : 2D NMR (COSY, TOCSY) resolves backbone connectivity and side-chain conformations.

- Circular Dichroism (CD) : Assesses secondary structure in aqueous buffers, critical for functional studies .

Advanced Research Questions

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Answer : Contradictions often arise from:

- Purity : Verify via HPLC and MS to exclude truncated/degraded products.

- Experimental Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and redox agents (e.g., TCEP for methionine stability) .

- Orthogonal Assays : Combine SPR (binding affinity) with cell-based assays (e.g., luciferase reporters) to cross-validate bioactivity .

Q. What strategies mitigate oxidative degradation of methionine residues in this peptide during experiments?

- Answer :

- Storage : Lyophilize under argon and store at -80°C. Avoid repeated freeze-thaw cycles.

- Buffers : Add 1–5 mM EDTA or methionine sulfoxide reductase inhibitors to prevent metal-catalyzed oxidation.

- Characterization : Monitor methionine sulfoxide formation via LC-MS/MS .

Q. How can the peptide’s stability be assessed in complex biological matrices (e.g., serum)?

- Answer :

- Incubation Studies : Spike the peptide into fetal bovine serum (FBS) and sample at intervals (0, 1, 6, 24 hrs).

- Detection : Use LC-MS to track degradation products.

- Half-Life Calculation : Fit data to first-order kinetics models to estimate stability .

Q. What experimental designs are optimal for studying its interactions with cellular receptors?

- Answer :

- Crosslinking : Use DSS or SMCC to stabilize peptide-receptor complexes for pull-down assays.

- Biophysical Methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics and thermodynamics .

- Mutagenesis : Map binding interfaces by alanine-scanning mutations in receptor domains .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Solubility | Soluble in DMSO, aqueous buffers (pH 5–8) | |

| Molecular Weight | ~534.56 g/mol (theoretical) | |

| Stability (pH 7.4, 25°C) | t₁/₂ = 48 hrs (oxidative conditions) |

Table 2 : Common Degradation Pathways and Mitigation Strategies

| Pathway | Mitigation | Analytical Tool |

|---|---|---|

| Methionine oxidation | Antioxidants (TCEP), inert storage | LC-MS/MS |

| Asparagine deamidation | pH control (<7.0), low temperature | Ion-exchange HPLC |

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.